

A Technical Guide to 1,3-Diphenyl-d10-urea: Properties, Applications, and Methodologies

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Compound of Interest

Compound Name: 1,3-Diphenyl-d10-urea

Cat. No.: B591134

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-Diphenyl-d10-urea**, a deuterated analogue of 1,3-Diphenylurea. Its primary application lies in its use as an internal standard for highly sensitive and accurate quantitative analyses by mass spectrometry. This document details its physicochemical properties, outlines a typical experimental protocol for its use in pharmacokinetic studies, and provides visual workflows to aid in experimental design.

Core Data Presentation

The following tables summarize the key quantitative data for **1,3-Diphenyl-d10-urea**.

Table 1: Chemical Identifiers and Core Properties

Property	Value
CAS Number	108009-46-7
Molecular Formula	C ₁₃ H ₂ D ₁₀ N ₂ O
Molecular Weight	222.31 g/mol
Appearance	White to off-white solid
Synonyms	N,N'-Diphenylurea-d10, Carbanilide-d10

Table 2: Physicochemical Data

Property	Value
Melting Point	239-241 °C
Boiling Point	262 °C
Density	1.32 g/cm ³
Solubility	Moderately soluble in organic solvents like ethanol and methanol; sparingly soluble in water.

Experimental Protocols

The primary application of **1,3-Diphenyl-d10-urea** is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Below is a detailed methodology adapted from a study quantifying a related diphenylguanidine compound in a biological matrix, illustrating a typical workflow.[\[1\]](#)

Protocol: Quantification of an Analyte in Human Urine using 1,3-Diphenyl-d10-urea as an Internal Standard by LC-MS/MS

1. Materials and Reagents:

- **1,3-Diphenyl-d10-urea** (Internal Standard, IS)
- Analyte of interest (e.g., 1,3-Diphenylurea or a derivative)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (analytical grade)
- Ammonium formate (analytical grade)

- Human urine samples (blank and study samples)
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
- Polypropylene tubes (15 mL)

2. Standard and Sample Preparation:

- **Stock Solutions:** Prepare individual stock solutions of the analyte and **1,3-Diphenyl-d10-urea** in methanol at a concentration of 1 mg/mL.
- **Working Solutions:** Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard in methanol.
- **Sample Fortification:** For method validation, fortify pooled blank human urine with the analyte at various concentrations (e.g., 1, 5, 10, 20 ng/mL).^[1]
- **Sample Preparation:**
 - Transfer a 500 µL aliquot of a urine sample into a 15 mL polypropylene tube.
 - Spike the sample with a known amount of the **1,3-Diphenyl-d10-urea** internal standard solution (e.g., 2.5 ng).^[1]
 - Vortex the sample and let it equilibrate at room temperature for 30 minutes.
 - Condition an SPE cartridge according to the manufacturer's instructions.
 - Load the urine sample onto the SPE cartridge.
 - Wash the cartridge to remove interfering matrix components.
 - Elute the analyte and internal standard from the cartridge with an appropriate solvent (e.g., methanol).
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

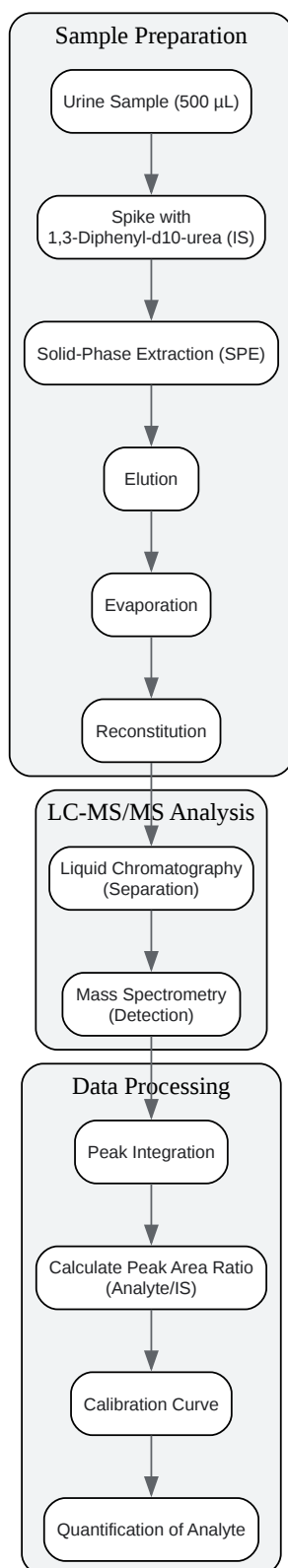
- Liquid Chromatography (LC):
 - Column: A suitable C18 column (e.g., Kromasil C18).
 - Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
 - Flow Rate: A typical flow rate for analytical LC.
 - Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 μ L).
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and **1,3-Diphenyl-d10-urea**.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

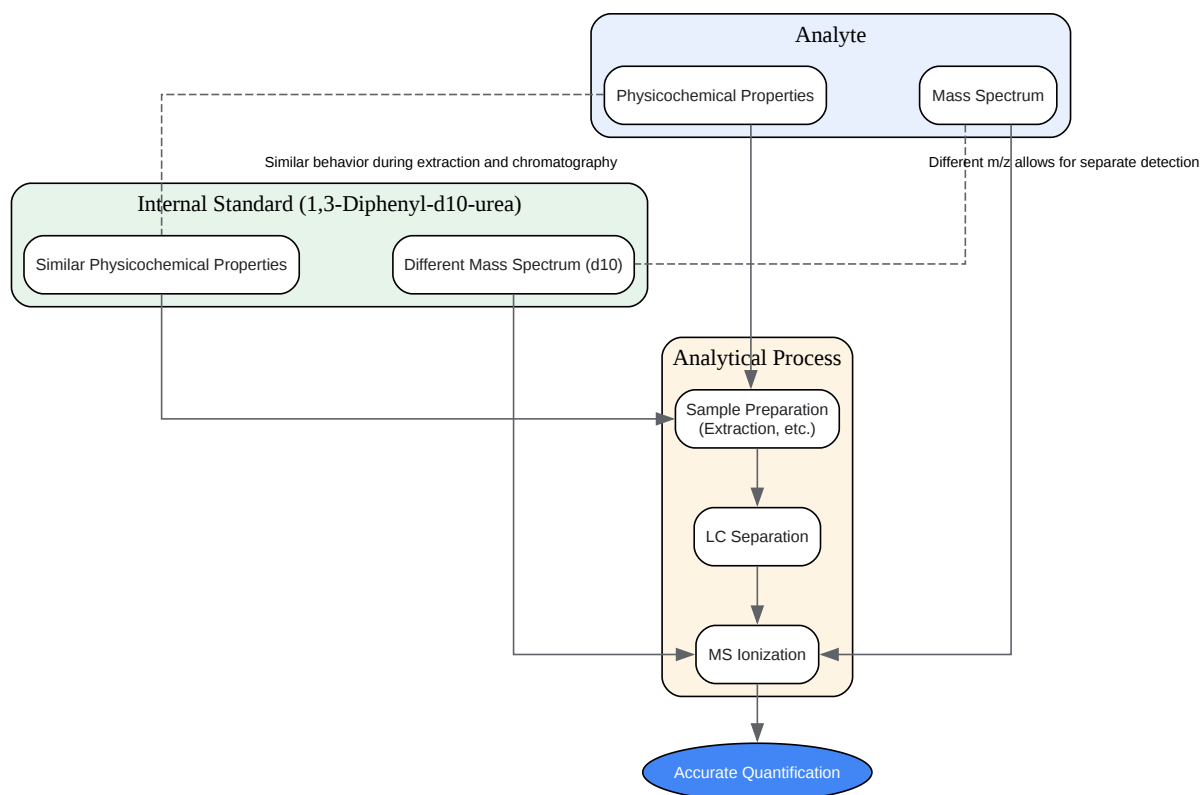
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard in quantitative analysis.



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Quantitative Bioanalysis Workflow



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Rationale for Deuterated Internal Standard

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References

- 1. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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